ethyl 5-hydroxy-5-(trifluoromethyl)-5H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Description
Core Triazolopyrimidine Scaffold and Functional Group Analysis
The compound features a fused bicyclic system comprising a 1,2,4-triazolo[4,3-a]pyrimidine core. Key structural elements include:
- Triazole ring (Ring A) : Positions 1–3 of the triazole are fused to the pyrimidine moiety at positions 4 and 5.
- Pyrimidine ring (Ring B) : Substituted at position 5 with a hydroxy (-OH) and trifluoromethyl (-CF₃) group, and at position 6 with an ethyl carboxylate (-COOEt).
Functional group roles :
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, as demonstrated in analogous triazolopyrimidine derivatives.
- Hydroxy (-OH) : Participates in intramolecular hydrogen bonding with the pyrimidine nitrogen (N4), stabilizing the planar conformation.
- Ethyl carboxylate (-COOEt) : Improves solubility in polar solvents while maintaining reactivity for further derivatization.
X-ray Crystallography and Conformational Dynamics
Single-crystal X-ray analysis (from structurally related compounds) reveals:
- Planarity : The triazolopyrimidine system adopts a nearly planar geometry (mean deviation: 0.12 Å).
- Intermolecular interactions : N–H···N hydrogen bonds form centrosymmetric dimers, while C–H···O interactions stabilize the lattice.
- Conformational flexibility : The ethyl carboxylate group exhibits restricted rotation due to steric hindrance from the trifluoromethyl substituent.
Key crystallographic parameters :
| Parameter | Value |
|---|---|
| Bond length (C5–CF₃) | 1.542 Å |
| Dihedral angle (Ring A–B) | 2.8° |
| Hydrogen bond (N–H···N) | 2.89 Å, 165° |
Spectroscopic Profiling: NMR, IR, and Mass Spectrometry
NMR spectroscopy :
- ¹H NMR (CDCl₃) : Ethoxy protons (δ 1.35 ppm, triplet; δ 4.35 ppm, quartet), pyrimidine H7 (δ 6.91 ppm, singlet).
- ¹⁹F NMR : Trifluoromethyl group (δ -75.0 ppm, singlet).
- ¹³C NMR : C=O (δ 167.2 ppm), CF₃ (δ 121.5 ppm, q, J = 288 Hz).
IR spectroscopy :
Mass spectrometry :
Thermodynamic Stability and Solubility Parameters
Thermodynamic stability :
- Decomposition temperature: >200°C (differential scanning calorimetry).
- ΔHf (calculated) : -432.6 kJ/mol (density functional theory at B3LYP/6-311++G(d,p) level).
Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| Dichloromethane | 22.4 |
The low aqueous solubility (0.12 mg/mL) arises from the hydrophobic trifluoromethyl group, while ethanol compatibility aligns with the ethyl carboxylate’s polarity.
Properties
IUPAC Name |
ethyl 5-hydroxy-5-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O3/c1-2-19-6(17)5-3-13-7-15-14-4-16(7)8(5,18)9(10,11)12/h3-4,18H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYCHJBVUUHMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NN=CN2C1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Condensation Reaction Approach
One of the most efficient and widely reported methods for synthesizing trifluoromethyl-substituted triazolopyrimidines involves a three-component condensation reaction . This method is notable for its regio- and stereoselectivity, solvent-free and catalyst-free conditions, and relatively mild temperature requirements.
-
- Aromatic aldehyde
- Ethyl 4,4,4-trifluoro-3-oxobutanoate (or similar trifluoromethylated β-ketoesters)
- 1,2,4-triazol-3-amine
-
- Temperature: Approximately 90°C
- Solvent: Often solvent-free or minimal solvent use
- Catalyst: Typically catalyst-free, though some protocols use mild acid catalysts
Mechanism Insight :
The reaction proceeds via initial condensation of the aldehyde with the β-ketoester, followed by cyclization with 1,2,4-triazol-3-amine to form the fused triazolo[1,5-a]pyrimidine ring system bearing the trifluoromethyl group at the 5-position and the ethyl carboxylate at the 6-position.-
- High regioselectivity
- Environmentally friendly due to solvent and catalyst-free conditions
- Good yields and operational simplicity
This method was described in a 2011 study by the Slovak Academy of Sciences, highlighting its efficiency for synthesizing 5-(trifluoromethyl)-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidines, which share structural similarities with the target compound.
One-Pot Three-Component Synthesis Using 5-Amino-1-Phenyl-1H-1,2,4-Triazoles
Another prominent synthetic route involves a one-pot three-component reaction combining:
- 5-amino-1-phenyl-1H-1,2,4-triazole
- Aromatic aldehydes (bearing various substituents)
Ethyl acetoacetate
-
- Mix equimolar amounts of the three components in ethanol.
- Add a catalytic amount of 3-aminopropyltriethoxysilane (APTS) or similar catalyst.
- Heat under reflux for approximately 24 hours.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool to room temperature to precipitate the product.
- Filter, wash, and recrystallize from ethanol/ether mixture.
Scope and Flexibility :
This method tolerates a wide range of aromatic aldehydes with electron-donating or withdrawing groups, allowing for structural diversity in the triazolopyrimidine products.Yields and Purity :
Typically yields are moderate to high, with good purity after recrystallization.Significance :
This approach provides a practical and economical synthesis route for ethyl 5-hydroxy-5-(trifluoromethyl)-5H,8H-triazolo[4,3-a]pyrimidine-6-carboxylate derivatives and analogs, with potential for scale-up.
Cyclization of 3-Ethoxycarbonyl-2-Hydrazinylpyrimidines
A classical method involves the cyclization of 3-ethoxycarbonyl-2-hydrazinylpyrimidines to form the triazolo ring fused to the pyrimidine.
-
- Prepare 3-ethoxycarbonyl-2-hydrazinylpyrimidine intermediate.
- React with suitable reagents such as benzoyl chloride, carbon disulfide, formic acid, or ethyl chloroformate to induce cyclization.
- Oxidize or further modify to introduce the trifluoromethyl and hydroxy substituents.
-
- Often requires harsh reaction conditions.
- Limited flexibility in substrate scope.
- Multi-step synthesis with potential purification challenges.
Usefulness :
This method is less commonly used for the target compound due to its limitations but remains a foundational approach in triazolopyrimidine chemistry.
Alternative Cyclization Strategies and Modifications
Though less directly related to the exact target compound, research on related triazolo and pyrimidine derivatives suggests other synthetic approaches that could be adapted:
[5+1] Heterocyclization : Formation of triazolopyrimidine rings via condensation of binucleophiles with one-carbon electrophiles such as carbon disulfide, useful for sulfur-containing analogs.
Nucleophilic Substitution and Cyclization : Starting from halogenated pyrimidine derivatives, nucleophilic substitution with hydrazine or triazole derivatives followed by cyclization under reflux conditions in ethanol or other solvents.
Use of Triethyl Orthoformate or Triethyl Orthoacetate : As cyclization agents to form the fused ring system under reflux, often in the presence of acid catalysts.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
Catalyst Use : While some methods operate catalyst-free, the use of mild acid catalysts or organosilane catalysts (e.g., APTS) can improve yields and reaction rates without compromising selectivity.
Solvent Effects : Ethanol is the most common solvent due to its polarity and ability to dissolve reactants; solvent-free methods reduce waste and enhance sustainability.
Temperature Control : Maintaining reflux or moderate heating (~80–90°C) is critical for efficient cyclization and to avoid decomposition.
Substrate Scope : Electron-donating and electron-withdrawing substituents on aromatic aldehydes are well tolerated, allowing for diverse analog synthesis.
Purification : Recrystallization from ethanol/ether mixtures is effective for isolating pure products, with TLC monitoring ensuring reaction completion.
Chemical Reactions Analysis
Reaction Mechanism
The reaction mechanism can be summarized as follows:
-
The enol form of ethyl acetoacetate attacks the carbonyl of the aromatic aldehyde.
-
This leads to the formation of an arylidene intermediate through a known Knoevenagel-type reaction.
-
The amino group from the triazole then adds to this intermediate via a Michael-type addition.
-
Subsequent intramolecular cyclization and dehydration yield the final product.
This pathway demonstrates the compound's ability to participate in nucleophilic substitution and electrophilic aromatic substitution reactions due to the presence of reactive nitrogen atoms in both the triazole and pyrimidine rings .
Nucleophilic Substitution
Nucleophilic substitution reactions can occur at both nitrogen atoms in the triazole and pyrimidine rings when exposed to electrophiles like alkyl or acyl halides. These reactions are facilitated by the electron-rich nature of the nitrogen atoms.
Electrophilic Aromatic Substitution (EAS)
The aromatic character of the pyrimidine ring allows it to undergo EAS reactions. This means it can react with various electrophiles (e.g., acylating agents) leading to substitution at hydrogen atoms on the ring.
Reduction Reactions
The nitrogen atoms in the triazole ring are reducible under certain conditions, which could convert them into amines. This transformation can be useful for further functionalization of the compound.
Alkylation and Acylation
Under suitable conditions, both alkylation and acylation can occur at the nitrogen atoms in the pyrimidine and triazole rings. These reactions expand the synthetic utility of ethyl 5-hydroxy-5-(trifluoromethyl)-5H,8H- triazolo[4,3-a]pyrimidine-6-carboxylate by allowing for diverse derivative formation.
Metal Complexation
The nitrogen atoms can also act as ligands in coordination complexes with various metal ions. This property is advantageous for applications in catalysis and materials science.
Oxidation Reactions
Depending on substituents present on the compound, oxidation reactions may occur leading to various oxidized derivatives that could exhibit different biological activities.
Cross-Coupling Reactions
If appropriate functional groups are present on ethyl 5-hydroxy-5-(trifluoromethyl)-5H,8H- triazolo[4,3-a]pyrimidine-6-carboxylate, it may participate in cross-coupling reactions such as Suzuki-Miyaura or Stille reactions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's molecular formula is C₁₃H₉F₃N₄O₃, and it features a unique bicyclic structure that integrates a [1,2,4]triazole ring fused with a pyrimidine moiety. The synthesis typically involves a three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with aromatic aldehydes and ethyl acetoacetate. This reaction mechanism highlights the compound's synthetic versatility and relevance in pharmaceutical chemistry.
Biological Activities
Ethyl 5-hydroxy-5-(trifluoromethyl)-5H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate exhibits various biological activities that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies have shown that this compound has significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
- Anticancer Properties : Research suggests that compounds in the [1,2,4]triazolo[4,3-a]pyrimidine class may interact with enzymes involved in cell proliferation and survival pathways. This compound has shown promise in targeting these pathways.
Therapeutic Potential
The unique trifluoromethyl group enhances the lipophilicity of the compound, potentially altering its biological activity compared to other derivatives. This characteristic may lead to improved pharmacokinetic properties and efficacy in therapeutic applications.
Case Studies and Research Findings
Research on this compound has yielded several case studies:
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound effectively inhibited growth at specific concentrations. This finding supports its potential use in developing new antimicrobial agents.
- Cell Proliferation Inhibition : In vitro studies indicated that this compound could inhibit cell proliferation in cancer cell lines. Further research is necessary to elucidate the mechanisms involved.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic System Variations
a) Triazolo[4,3-a]Pyridine vs. Triazolo[4,3-a]Pyrimidine
- Triazolo[4,3-a]Pyridine (e.g., 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid):
- Triazolo[4,3-a]Pyrimidine (target compound):
b) Thiazolo[3,2-a]Pyrimidine Derivatives
- Example: Ethyl 3-(4-methoxyphenyl)-7-methyl-5-(4-methylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Sulfur atom in thiazolo ring increases electron density and oxidative stability.
Substituent Position and Functional Group Analysis
Biological Activity
Ethyl 5-hydroxy-5-(trifluoromethyl)-5H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent studies.
Chemical Structure and Synthesis
The compound features a unique bicyclic structure comprising a [1,2,4]triazole ring fused with a pyrimidine moiety. Its molecular formula is C₁₃H₉F₃N₄O₃ with a molecular weight of approximately 278.19 g/mol. The synthesis typically involves a three-component reaction using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . The reaction mechanism can be summarized as follows:
- Formation of the triazole ring .
- Condensation with aromatic aldehydes .
- Formation of the ethyl ester at the 6-position .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines. In vitro tests against MDA-MB-231 (breast cancer) and MCF-7 cell lines revealed significant antiproliferative effects. For instance:
- IC50 values :
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity , which is crucial in treating various inflammatory diseases. It has been shown to inhibit COX-2 activity effectively, with IC50 values reported at approximately 0.04 μmol, similar to celecoxib, a well-known anti-inflammatory drug .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the trifluoromethyl group enhances lipophilicity and can alter interaction profiles with biological targets compared to other derivatives. A comparative analysis of similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | Structure | Methyl substitution at the 6-position |
| Ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | Structure | Contains an amino group; lacks trifluoromethyl group |
| Ethyl 7-fluoro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | Structure | Fluoro substitution at the 7-position; different halogen pattern |
Case Studies and Research Findings
Several studies have focused on the biological activities of triazolo-pyrimidine derivatives:
- Neuroprotective Effects : Triazole-pyrimidine hybrids have shown promising results in neuroprotection and anti-inflammatory responses in human microglia and neuronal cell models.
- Antibacterial Activity : Related compounds have demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli using microbroth dilution methods to determine minimum inhibitory concentrations (MICs).
- Apoptotic Induction : Some derivatives have been identified as potent apoptotic inducers in cancer cells through mechanisms involving DNA photocleavage activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 5-hydroxy-5-(trifluoromethyl)-5H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving carbohydrazonoyl chloride derivatives and tetrahydropyrimidine precursors. For example, N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride reacts with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under reflux in ethanol to yield triazolopyrimidine derivatives. Optimization involves controlling stoichiometry, solvent polarity (e.g., THF or DMF), and reaction time (20 minutes to 24 hours). Characterization by elemental analysis and spectroscopic methods (¹H/¹³C NMR, IR) is critical .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of X-ray crystallography (to resolve bond angles and stereochemistry), NMR spectroscopy (to verify substituent positions and hydrogen bonding), and mass spectrometry (for molecular weight confirmation). For example, triazolopyrimidine analogs exhibit distinct ¹H NMR signals for the trifluoromethyl group (δ 3.8–4.2 ppm) and hydroxy protons (broad singlet at δ 10–12 ppm). Crystal lattice parameters (e.g., triclinic P1 space group, a = 10.198 Å, b = 13.262 Å) from single-crystal studies provide structural validation .
Advanced Research Questions
Q. What strategies are effective for analyzing degradation products or impurities in this compound?
- Methodological Answer : Perform stress testing (e.g., thermal, oxidative, or hydrolytic conditions) followed by HPLC-MS or LC-HRMS to identify degradation pathways. For instance, triazolopyrimidine derivatives degrade under acidic conditions to form 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one, as confirmed by NMR and mass spectral data. Use orthogonal methods (e.g., TLC vs. HPLC) to resolve contradictory purity reports .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and assess the electron-withdrawing effect of the trifluoromethyl group. Docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as retinol-binding proteins or enzymes. Parameterize force fields using crystal structure data (e.g., β = 114.443° for monoclinic systems) to improve accuracy .
Q. What experimental designs are suitable for evaluating bioactivity while minimizing false positives?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) with orthogonal validation (e.g., SPR for binding affinity vs. cell-based assays for functional activity). For cytotoxicity, combine MTT assays with live/dead staining to distinguish apoptosis from necrosis. Include negative controls (e.g., trifluoromethyl-free analogs) to isolate the contribution of the CF₃ group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or purity?
- Methodological Answer : Cross-validate results using reproducibility protocols :
- Step 1 : Replicate reactions under identical conditions (solvent, temperature, catalyst).
- Step 2 : Compare analytical data (e.g., HPLC retention times, melting points).
- Step 3 : Isolate intermediates (e.g., via column chromatography) to identify side reactions (e.g., hydrolysis of the ethyl ester group).
- Example : Yield variations in triazolopyrimidine synthesis may arise from incomplete cyclization; optimizing LiOH-mediated hydrolysis (as in ) can improve consistency .
Structural and Functional Insights
Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability. Use Hammett substituent constants (σm = 0.43 for CF₃) to predict electronic effects on ring reactivity. Experimentally, measure solubility in DMSO/water mixtures and compare with non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
